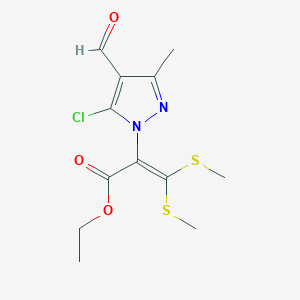![molecular formula C17H24ClN3O6S B305127 ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target and inhibit the activity of Janus kinases, a family of enzymes that play a key role in immune system function.
Wirkmechanismus
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate works by inhibiting the activity of Janus kinases, a family of enzymes that play a key role in immune system function. By targeting these enzymes, ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate is able to reduce the activity of immune cells that are responsible for causing inflammation and tissue damage in autoimmune diseases like rheumatoid arthritis.
Biochemical and Physiological Effects:
ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, it has also been shown to inhibit the growth and proliferation of cancer cells, and to have a neuroprotective effect in models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate for lab experiments is its specificity for Janus kinases, which allows researchers to target and manipulate specific pathways in the immune system. However, one limitation of using ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate in lab experiments is its potential toxicity, which can limit its use in certain cell types or experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate and other Janus kinase inhibitors. One area of interest is the development of more selective inhibitors that target specific Janus kinase isoforms, which could improve the safety and efficacy of these drugs. Another area of interest is the use of Janus kinase inhibitors in combination with other therapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, there is ongoing research into the potential use of Janus kinase inhibitors in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis.
Synthesemethoden
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process begins with the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-methylglycine to form the intermediate N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine. This intermediate is then reacted with piperazine and ethyl chloroformate to form the final product, ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in a variety of different medical conditions, including autoimmune diseases, organ transplantation, and cancer. In particular, it has shown promising results in the treatment of rheumatoid arthritis, a chronic autoimmune disorder that affects millions of people worldwide.
Eigenschaften
Produktname |
ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate |
|---|---|
Molekularformel |
C17H24ClN3O6S |
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
ethyl 4-[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O6S/c1-4-27-17(23)21-9-7-20(8-10-21)16(22)12-19(2)28(24,25)13-5-6-15(26-3)14(18)11-13/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI-Schlüssel |
AZMFQNZUKZXLIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-2-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305044.png)
![ethyl 2-{[1-(4-chlorobenzyl)-1H-indol-2-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305045.png)
![ethyl 2-[(1-{2-nitrobenzyl}-1H-indol-2-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305047.png)
![ethyl 2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305051.png)
![ethyl 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305053.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305055.png)
![ethyl 2-{4-[(2-iodobenzoyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305056.png)
![ethyl 2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305057.png)
![Ethyl dichlorobenzyl)oxy]benzaldehyde [2,6-di(1-pyrrolidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B305059.png)
![ethyl 2-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305060.png)
![ethyl 2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305062.png)
![ethyl 5-(4-chlorophenyl)-2-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305063.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
